4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one
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Overview
Description
4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one is an organic compound that features a unique combination of functional groups, including a chloroanilino group, a sulfanyl group, and a hydroxycyclohexadienone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one typically involves the reaction of 3-chloroaniline with a suitable sulfanyl-containing reagent under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chloroanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The chloroanilino group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity . The hydroxycyclohexadienone core can participate in redox reactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Chloroanilino)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one
- 4-[(3-Chloroanilino)(methylthio)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one
- 4-[(3-Chloroanilino)(ethylthio)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one
Uniqueness
4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and binding interactions, making it a valuable scaffold for the development of new therapeutic agents and materials .
Properties
CAS No. |
221099-08-7 |
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Molecular Formula |
C13H10ClNO2S |
Molecular Weight |
279.74 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2,4-dihydroxybenzenecarbothioamide |
InChI |
InChI=1S/C13H10ClNO2S/c14-8-2-1-3-9(6-8)15-13(18)11-5-4-10(16)7-12(11)17/h1-7,16-17H,(H,15,18) |
InChI Key |
TWRCDHVYULQUAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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